Cas no 2361769-22-2 (1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide)
![1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide structure](https://www.kuujia.com/scimg/cas/2361769-22-2x500.png)
1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(prop-2-enoyl)-N-[3-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxamide
- Z3371086878
- EN300-26579032
- 2361769-22-2
- 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
-
- Inchi: 1S/C15H22N4O2/c1-2-14(20)19-8-5-13(6-9-19)15(21)16-7-3-4-12-10-17-18-11-12/h2,10-11,13H,1,3-9H2,(H,16,21)(H,17,18)
- InChI Key: CIDJJOGUZYDVHF-UHFFFAOYSA-N
- SMILES: N1(C(=O)C=C)CCC(C(NCCCC2=CNN=C2)=O)CC1
Computed Properties
- Exact Mass: 290.17427596g/mol
- Monoisotopic Mass: 290.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 378
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.181±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 634.4±54.0 °C(Predicted)
- pka: 14.71±0.50(Predicted)
1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579032-0.05g |
1-(prop-2-enoyl)-N-[3-(1H-pyrazol-4-yl)propyl]piperidine-4-carboxamide |
2361769-22-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide
1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide: A Comprehensive Overview
The compound with CAS No 2361769-22-2, known as 1-(1-Oxo-2-propen-1-yl)-N-[3-(1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyrazole ring, a piperidine ring, and an oxo group. These elements contribute to its potential as a therapeutic agent, particularly in the context of targeting specific biological pathways.
Recent studies have highlighted the bioisosteric potential of this compound, suggesting that it may serve as a promising lead for the development of novel drugs. The pyrazole moiety is known for its ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). This makes it a valuable component in the design of drugs targeting conditions such as cancer, inflammation, and neurodegenerative diseases.
The piperidine ring in this compound adds further complexity to its structure, enhancing its ability to form hydrogen bonds and interact with biomolecules. This structural feature is particularly advantageous in drug design, as it can improve the compound's bioavailability and pharmacokinetic properties. Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with potential biological targets, providing insights into its mechanism of action.
One of the most exciting aspects of this compound is its modular design, which allows for easy modification to optimize its properties. For instance, substituents on the pyrazole ring can be altered to enhance selectivity or potency. Similarly, modifications to the piperidine ring can influence the compound's solubility and stability. These features make it a versatile platform for drug discovery efforts.
Emerging research has also explored the potential of this compound as a multi-target drug, capable of modulating multiple pathways simultaneously. This approach is particularly promising in the treatment of complex diseases such as cancer, where targeting a single pathway may not be sufficient. By leveraging its unique structure, this compound could potentially inhibit key enzymes or receptors involved in disease progression.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The incorporation of the oxo group into the structure is typically achieved via oxidation or coupling reactions, while the assembly of the pyrazole and piperidine rings involves traditional cyclization techniques. The development of efficient synthetic routes has been a focus of recent research, with efforts aimed at improving yield and scalability.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo models. Early results indicate that it exhibits potent activity against various disease-relevant targets, including kinases and proteases. Furthermore, preliminary toxicity studies suggest that it has a favorable safety profile, making it a strong candidate for further preclinical development.
Looking ahead, the future of this compound lies in its potential to be developed into a clinically relevant drug. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its therapeutic applications further. With ongoing research focusing on optimizing its efficacy and safety, this compound represents a promising avenue for advancing modern medicine.
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